molecular formula C16H30BNO2SSi B2583892 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester CAS No. 2377607-08-2

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester

Cat. No.: B2583892
CAS No.: 2377607-08-2
M. Wt: 339.38
InChI Key: PXMLKWPBKYEOFR-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, a thiazole ring, and a tert-butyldimethylsilyl (TBDMS) protecting group. The unique combination of these functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and sensors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester involves its ability to form reversible covalent bonds with biological targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The thiazole ring and TBDMS group provide stability and specificity to the compound .

Comparison with Similar Compounds

  • 2-(tert-Butyldimethylsilyl)thiophene-5-boronic acid pinacol ester
  • 2-[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic acid pinacol ester

Comparison:

The unique combination of the thiazole ring, TBDMS group, and boronic acid pinacol ester in 2-(tert-Butyldimethylsilyl)-4-methylthiazole-5-boronic acid pinacol ester makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl-dimethyl-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO2SSi/c1-11-12(17-19-15(5,6)16(7,8)20-17)21-13(18-11)22(9,10)14(2,3)4/h1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMLKWPBKYEOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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